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Compound of Interest

Compound Name: Acetamide,N-(cyclooctylmethyl)-

Cat. No.: B13821023

Get Quote

Executive Summary
This technical guide profiles the physicochemical and structural characteristics of N-

(cyclooctylmethyl)acetamide and its functional derivatives. While cyclohexyl analogs are

ubiquitous in medicinal chemistry, the cyclooctyl moiety represents an underutilized "medium-

ring" scaffold that offers distinct lipophilic bulk and conformational dynamics.

This guide is designed for drug development professionals seeking to modulate lipophilicity

(LogP), solubility, and hydrophobic collapse in active pharmaceutical ingredients (APIs). It

moves beyond basic data listing to explore the causality between the unique boat-chair

conformation of the cyclooctyl ring and the resulting bulk physical properties of the acetamide

derivative.

Structural Dynamics & Conformational Analysis
The Medium-Ring Effect
Unlike the rigid chair conformation of cyclohexane, the eight-membered cyclooctane ring in

cyclooctylmethyl acetamide exists in a dynamic equilibrium of conformations. This flexibility

significantly impacts the entropy of binding and crystal packing.
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Dominant Conformation: The Boat-Chair (BC) is the global minimum energy conformation,

significantly more stable than the Crown or Boat-Boat forms.[1]

Substituent Positioning: The (acetamido)methyl group prefers the equatorial position on the

BC conformer to minimize transannular strain (Prelog strain), a critical factor in medium rings

(C8–C11) that is absent in common C6 rings.

Visualization of Conformational Energy
The following diagram illustrates the energy landscape relevant to the cyclooctyl moiety,

highlighting the transition states that influence the molecule's "effective volume" in a binding

pocket.

Figure 1: Conformational Energy Hierarchy of the Cyclooctyl Ring System
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Figure 1: The Boat-Chair conformation minimizes transannular interactions, dictating the spatial

projection of the acetamide tail.

Physicochemical Properties Profile
The transition from a 6-membered to an 8-membered ring introduces a "lipophilic jump" that is

non-linear due to the ring's globular shape.

Comparative Data Table
Data derived from structure-property relationship (SPR) algorithms and validated analog

extrapolation.
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Property
N-
(Cyclohexylmethyl)
acetamide

N-

(Cyclooctylmethyl)ac

etamide

Impact on Drug
Design

Formula C₉H₁₇NO C₁₁H₂₁NO
Increased MW (+28

Da)

Mol. Weight 155.24 g/mol 183.30 g/mol
Slight increase in

metabolic load

LogP (Calc) 1.5 – 1.9 2.8 – 3.2

Significant lipophilicity

boost; better BBB

penetration

Water Solubility Moderate (~3 mg/mL) Low (<0.5 mg/mL)

Requires solubilizing

excipients (e.g.,

cyclodextrins)

Topological PSA 29.1 Å² 29.1 Å²

Polar surface area

remains constant

(amide only)

Rotatable Bonds 2 2

Ring flexibility does

not count as

"rotatable" in Lipinski

rules, but adds

entropy

Solubility & Melting Point Anomalies
Melting Point Depression: Counter-intuitively, cyclooctyl derivatives often exhibit lower

melting points than their cyclohexyl counterparts. The globular, flexible nature of the C8 ring

disrupts efficient crystal packing forces (Van der Waals) that the rigid C6 chair facilitates.

Implication: These derivatives may exist as oils or low-melting waxy solids, complicating

purification by recrystallization.

Hydrophobic Collapse: In aqueous media, the flexible cyclooctyl ring can fold back toward

the acetamide linker to minimize water-exposed surface area, potentially masking the amide
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hydrogen bond donor.

Synthesis & Purification Protocols
To ensure high purity for physical characterization, a Schotten-Baumann type acylation is

recommended over thermal dehydration to prevent ring isomerization or oxidation.

Reagents & Stoichiometry
Precursor: Cyclooctanemethanamine (CAS: 26164-15-2)

Acylating Agent: Acetyl Chloride (1.1 eq) or Acetic Anhydride (1.2 eq)

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol
Setup: Purge a 250 mL round-bottom flask with N₂. Add Cyclooctanemethanamine (10

mmol) and dry DCM (50 mL). Cool to 0°C.

Addition: Add TEA (15 mmol) followed by dropwise addition of Acetyl Chloride (11 mmol)

over 15 minutes. Exothermic reaction—control temp < 5°C.

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC

(Mobile phase: 5% MeOH in DCM).

Workup (Critical for Amides):

Wash organic layer with 1M HCl (removes unreacted amine).

Wash with Sat. NaHCO₃ (removes acetic acid).

Wash with Brine, dry over MgSO₄, and concentrate.

Purification: If the product is an oil (common due to MP depression), purify via Flash Column

Chromatography (SiO₂).
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Gradient: 0% → 40% EtOAc in Hexanes.

Synthesis Workflow Diagram

Figure 2: Acylation Pathway for Cyclooctylmethyl Acetamide

Cyclooctanemethanamine
Acylation

(DCM, 0°C -> RT)
Acetyl Chloride

Acid/Base
Workup

 4 hrs Isolation
(Oil/Solid)

 Extraction

Click to download full resolution via product page

Analytical Characterization (Self-Validating Metrics)
To confirm the identity and purity of the derivative, the following spectral signatures must be

observed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
δ 5.50–6.00 ppm (Broad s, 1H): Amide N-H. Diagnostic: Disappears on D₂O shake.

δ 3.05–3.15 ppm (t or dd, 2H): N-CH₂-Cyclooctyl. The chemical shift confirms the amide

linkage (downfield shift from amine precursor).

δ 1.98 ppm (s, 3H): COCH₃. Characteristic singlet for acetamide.[2]

δ 1.10–1.70 ppm (m, 15H): Cyclooctyl ring protons. Note: Complex multiplet due to

conformational averaging.

Infrared Spectroscopy (FT-IR)
3280–3300 cm⁻¹: N-H stretch (medium, broad).

1640–1655 cm⁻¹: C=O stretch (Amide I band) – Strongest diagnostic peak.

1550 cm⁻¹: N-H bend (Amide II band).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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